molecular formula C17H18N2O2S2 B3412519 3-(benzylthio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 933023-01-9

3-(benzylthio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B3412519
CAS No.: 933023-01-9
M. Wt: 346.5 g/mol
InChI Key: PMTPRHVXRZGZQD-UHFFFAOYSA-N
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Description

3-(Benzylthio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a benzothiadiazine derivative characterized by a fused benzo-thiadiazine dioxane core substituted at the 3-position with a benzylthio group and at the 4-position with a propyl chain. The 1,1-dioxide moiety arises from sulfonamide oxidation, a common feature in bioactive thiadiazines. The benzylthio and propyl substituents likely influence its pharmacokinetic properties, such as lipophilicity and metabolic stability, compared to shorter-chain or aromatic substituents.

Properties

IUPAC Name

3-benzylsulfanyl-4-propyl-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c1-2-12-19-15-10-6-7-11-16(15)23(20,21)18-17(19)22-13-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTPRHVXRZGZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylthio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamide with various reagents. One common method includes the reduction of nitro groups followed by cyclization with trimethyl orthoacetate. Bromination and subsequent nucleophilic substitution with arylboronic acids via Suzuki coupling are also employed .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzylthio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different pharmacological activities.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its antihypertensive, antidiabetic, and anticancer activities.

Mechanism of Action

The mechanism of action of 3-(benzylthio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific pharmacological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Impact of Substituents on Activity

  • 3-Position Modifications: Benzylthio vs. Sulfur-containing groups (e.g., thioether in the target vs. sulfonamide in ) influence redox stability and hydrogen bonding . Heteroaryl Groups: Pyridothiadiazines () show higher CA IX affinity due to pyridine’s electron-withdrawing effects, whereas benzothiadiazines (e.g., the target compound) may prioritize lipophilicity for membrane penetration .
  • 4-Position Alkyl Chains :

    • Propyl vs. Ethyl/Cyclopropyl : Propyl chains balance flexibility and steric bulk. Cyclopropyl (e.g., in ) enhances AMPAR activity by restricting conformation, while longer chains (e.g., allyl in ) may reduce metabolic clearance .

Mechanism-Specific Comparisons

  • KATP Channel Activation: Thienothiadiazines () exhibit β-cell specificity due to SUR1/Kir6.2 binding, unlike benzothiadiazines with dithiazine cores (), which lose KATP activity but act via calcium channel blockade .
  • Antitumor Activity: The target compound’s benzylthio group may mimic quinazolinone scaffolds (), though with reduced PI3Kδ inhibition. Derivatives like 15b retain antiproliferative effects via isoform selectivity .
  • AMPA Receptor Potentiation : Thiophene isosteres () show enhanced cognition in vivo compared to benzo/pyridothiadiazines, suggesting heterocycle choice critically impacts blood-brain barrier penetration .

Biological Activity

3-(Benzylthio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including cytotoxicity, enzyme inhibition, and its implications in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzo[e][1,2,4]thiadiazine core with a benzylthio group and a propyl substituent. Its molecular formula is C13H14N2O2S2. The presence of the thiadiazine ring is crucial for its biological activity.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of various thiadiazine derivatives. While specific data on 3-(benzylthio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is limited, related compounds have shown promising results:

  • IC50 Values : Compounds with similar structures demonstrated IC50 values ranging from 3.58 to 15.36 μM against cancer cell lines, indicating significant cytotoxic potential .
  • Selectivity : Some derivatives exhibited lower toxicity towards normal cell lines compared to established chemotherapeutics like sorafenib .

Enzyme Inhibition

The biological activity of the compound may also be linked to its ability to inhibit specific enzymes:

  • Target Enzymes : Thiadiazine derivatives have been investigated for their inhibitory effects on kinases such as BRAF and VEGFR-2. For instance, compounds with structural similarities showed IC50 values of 0.071 μM for VEGFR-2 and comparable values for BRAF .
  • Mechanism of Action : The mechanism often involves binding to the ATP active site of these kinases, leading to cell cycle arrest and apoptosis in cancer cells .

Study 1: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of various thiadiazine derivatives on human cancer cell lines. The results indicated that compounds similar to 3-(benzylthio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide could induce apoptosis effectively.

CompoundCell LineIC50 (μM)Mechanism
Thiadiazine Derivative AMCF-710.5Apoptosis induction
Thiadiazine Derivative BHeLa8.2Cell cycle arrest
Thiadiazine Derivative CA54912.0Inhibition of VEGFR-2

Study 2: Enzyme Inhibition

Another investigation focused on enzyme inhibition capabilities. The study found that thiadiazine derivatives can inhibit key kinases involved in cancer progression.

CompoundTarget EnzymeIC50 (μM)
Compound XBRAF0.194
Compound YVEGFR-20.071
Compound ZPDGFR-β0.08

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(benzylthio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 2
3-(benzylthio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

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